molecular formula C8H4BrNO2 B586055 4-Bromo-2-cyanobenzoic acid CAS No. 1223434-16-9

4-Bromo-2-cyanobenzoic acid

Cat. No. B586055
CAS RN: 1223434-16-9
M. Wt: 226.029
InChI Key: NZMVUDLKRUPTEC-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzoic acid is a chemical compound with the molecular formula C8H4BrNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H4BrNO2/c9-6-1-2-7 (8 (11)12)5 (3-6)4-10/h1-3H, (H,11,12) . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 226.03 .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

4-Bromo-2-cyanobenzoic acid, as a derivative of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has been investigated for its metabolic pathways and potential toxic effects. A study incubated 2C-B with hepatocytes from various species, including humans, to identify metabolites and assess toxicity. This research is pivotal for understanding the metabolism of substances that contain this compound and its derivatives, highlighting the oxidative deamination pathways leading to various metabolites and uncovering significant interspecies differences in metabolism and susceptibility to toxic effects (Carmo et al., 2005).

Thermodynamics and Solubility Studies

The thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including derivatives similar to this compound, have been thoroughly examined. These studies provide crucial insights into the physical and chemical properties of these compounds, essential for their application in various scientific fields. Understanding these properties can aid in the development of new pharmaceuticals and materials by predicting solubility and stability under different conditions (Zherikova et al., 2016).

Catalytic Applications

Research has explored the use of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, in P–C coupling reactions without a catalyst in water under microwave irradiation. These findings open new pathways for synthesizing phosphinoylbenzoic acids, highlighting the potential of this compound derivatives in facilitating catalyst-free chemical reactions, which is significant for developing more sustainable and efficient chemical processes (Jablonkai & Keglevich, 2015).

Novel Compounds and Cytotoxicity Studies

N-Heterocyclic carbene complexes containing 4-cyanobenzyl-substituted derivatives have been synthesized and evaluated for their cytotoxicity. These compounds, including those with bromo(carbene)silver(I) and (carbene)(chloro)gold(I), have shown promising results in preliminary cytotoxicity studies, suggesting potential applications in cancer treatment and highlighting the importance of this compound derivatives in medicinal chemistry (Patil et al., 2011).

Tautomeric Equilibria Studies

The tautomeric equilibria of 2-cyanobenzoic acids have been investigated in various phases, including gas, solution, and solid states. These studies provide valuable information on the stability and reactivity of compounds like this compound, which are critical for their application in chemical synthesis and pharmaceutical development (Iglesias et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, 4-Cyanobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

4-bromo-2-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMVUDLKRUPTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310473
Record name 4-Bromo-2-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1223434-16-9
Record name 4-Bromo-2-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223434-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-cyanobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301310473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-cyanobenzoic acid
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Synthesis routes and methods I

Procedure details

To methyl 4-bromo-2-cyanobenzoate (4.76 g) described in Preparation Example 191 was added dimethoxyethane (78 mL), a solution obtained by dissolving lithium hydroxide monohydrate (1.25 g) in water (30 mL) under ice-cooling was added dropwise, and the mixture was stirred for 1 hr. Under ice-cooling, the mixture was neutralized with 1N hydrochloric acid and dimethoxyethane was evaporated. Water was added and the mixture was stirred under ice-cooling. The precipitated crystals were collected by filtration to give the title compound (4.19 g).
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
1.25 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl 4-bromo-2-cyanobenzoate (8.53 g) described in Preparation Example 75 was dissolved in dimethoxyethane (140 mL), a solution of lithium hydroxide 1 hydrate (2.24 g) in water (54 mL) was added dropwise under ice-cooling, and the mixture was stirred at the same temperature for 30 min. To the reaction mixture was added dropwise 1N hydrochloric acid (60 mL) under ice-cooling, saturated brine was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over sodium sulfate, and the solvent was evaporated to give the title compound (7.97 g).
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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